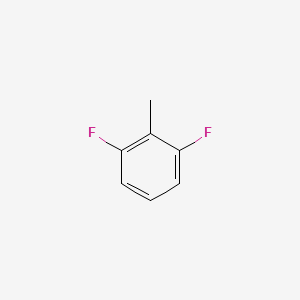

2,6-Difluorotoluene

Overview

Description

2,6-Difluorotoluene is a chemical compound used in various scientific research and industrial applications . It has been used to generate jet-cooled 2,6-difluorobenzyl radical and to investigate its vibronically resolved emission spectra .

Synthesis Analysis

The synthesis of 2,6-Difluorotoluene involves a multi-step reaction . The first step involves chlorosulfuric acid and sulfuric acid at temperatures between 20-40°C. The second step involves potassium fluoride (KF), tetraarylphosphonium bromide (Ph4PBr), tetrahydrothiophene 1,1-dioxide, and toluene at 210°C for 1.5 hours. The final steps involve sodium hydroxide (NaOH) and water for 1 hour, followed by sulfuric acid (H2SO4) and water under heating conditions .Molecular Structure Analysis

The molecular formula of 2,6-Difluorotoluene is C7H6F2, and its molecular weight is 128.12 . The structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis

2,6-Difluorotoluene reacts with chlorine to produce 2,6-difluorobenzyl chloride, which then gets converted to 2,6-difluorobenzaldehyde through Sommelet’s reaction .Physical And Chemical Properties Analysis

2,6-Difluorotoluene is a liquid at 20°C . It has a density of 1.1±0.1 g/cm3, a boiling point of 113.9±20.0 °C at 760 mmHg, and a vapor pressure of 24.1±0.2 mmHg at 25°C . The compound has a refractive index of 1.457 .Scientific Research Applications

Fluorinated Building Blocks

2,6-Difluorotoluene is a fluorinated building block . Fluorinated compounds are often used in the pharmaceutical and agrochemical industries due to their unique properties, such as increased stability and lipophilicity.

Internal Methyl Rotation Study

The six-fold potential for internal methyl rotation in the first singlet excited state and cation ground state of 2,6-difluorotoluene has been determined . This property can be useful in studying the dynamics and energetics of molecular systems.

Generation of Jet-Cooled 2,6-Difluorobenzyl Radical

2,6-Difluorotoluene has been used to generate a jet-cooled 2,6-difluorobenzyl radical . This radical can be used in various chemical reactions and studies.

Investigation of Vibronically Resolved Emission Spectra

The compound has been used to investigate vibronically resolved emission spectra . This application is crucial in spectroscopy, where it helps in understanding the electronic structure of molecules.

Synthesis of 2,6-Difluorobenzyl Chloride

2,6-Difluorotoluene reacts with chlorine to give 2,6-difluorobenzyl chloride . This compound is a useful intermediate in organic synthesis.

Conversion to 2,6-Difluorobenzaldehyde

2,6-Difluorobenzyl chloride, derived from 2,6-Difluorotoluene, can be converted to 2,6-difluorobenzaldehyde through Sommelet’s reaction . This compound is a valuable building block in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

Safety and Hazards

2,6-Difluorotoluene is classified as a highly flammable liquid and vapor . It is advised to keep it away from heat, sparks, open flames, and hot surfaces. The container should be kept tightly closed, and only non-sparking tools should be used. Protective gloves, clothing, and eye/face protection should be worn when handling this compound .

properties

IUPAC Name |

1,3-difluoro-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2/c1-5-6(8)3-2-4-7(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZLSNIREOQCDED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00963202 | |

| Record name | 1,3-Difluoro-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00963202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Difluorotoluene | |

CAS RN |

443-84-5 | |

| Record name | 1,3-Difluoro-2-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=443-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Difluoro-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00963202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Difluorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is interesting about the structure of 2,6-difluorotoluene and how does this affect its energy landscape?

A1: 2,6-Difluorotoluene features a methyl group attached to a benzene ring with two fluorine atoms at the 2 and 6 positions. This creates steric hindrance around the methyl group, leading to interesting conformational dynamics. Research has shown that the most stable conformation in the ground electronic state (S0) has an eclipsed geometry, while the first excited electronic state (S1) favors a staggered conformation. [] This difference in preferred geometry is attributed to the change in electronic distribution upon excitation.

Q2: How do researchers study the different energy levels and transitions in 2,6-difluorotoluene?

A2: Scientists employ various spectroscopic techniques to study the energy levels and transitions of 2,6-difluorotoluene. Vacuum ultraviolet (VUV) photoabsorption measurements provide insights into the molecule's electronic transitions and allow for the determination of absolute photoabsorption cross sections. [] Additionally, resonant two-photon ionization spectroscopy helps unravel the vibrational and rotational energy levels within the electronic states. [] These experimental techniques are often complemented by ab initio calculations to assign the observed transitions and gain deeper insights into the electronic structure. [, ]

Q3: What is the significance of studying the CH-stretching overtone spectra of 2,6-difluorotoluene?

A3: The CH-stretching overtone spectra, specifically in the ΔvCH=2 to 6 regions, provide valuable information about the coupling between the methyl group's internal rotation and the CH stretching vibrations. [] Analyzing these spectra using models that combine the harmonically coupled anharmonic oscillator local mode model for stretching and the rigid rotor model for torsion helps understand the complex interplay between these motions.

Q4: Does the presence of fluorine atoms in 2,6-difluorotoluene have any significant impact on its properties?

A4: Yes, the fluorine atoms play a crucial role in influencing the properties of 2,6-difluorotoluene. The electron-withdrawing nature of fluorine affects the electronic distribution within the molecule, impacting its conformational preferences and spectroscopic behavior. [, ] Furthermore, the C-F bond strength and its influence on the overall molecular stability are important factors to consider.

Q5: What are the potential applications of research on 2,6-difluorotoluene?

A5: Research on 2,6-difluorotoluene contributes to our fundamental understanding of molecular spectroscopy, conformational analysis, and the photochemistry of aromatic compounds. The photoabsorption cross sections obtained from VUV studies can be used to estimate the photolysis lifetimes of 2,6-difluorotoluene in the Earth's atmosphere, which has implications for atmospheric modeling. [] Additionally, the knowledge gained from studying the unique properties of this molecule can potentially guide the development of new materials and synthetic methodologies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2',3'-dihydro-2H,5H-spiro[imidazolidine-4,1'-indene]-2,5-dione](/img/structure/B1296855.png)

![2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine](/img/structure/B1296865.png)

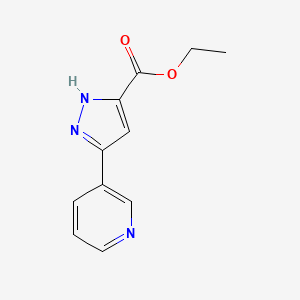

![1,2,4-Triazolo[4,3-b]pyridazine](/img/structure/B1296867.png)

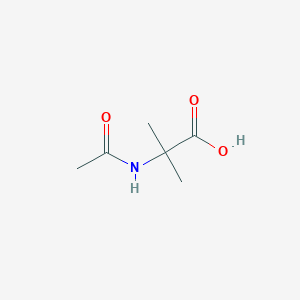

![Oxo[2-(propionylamino)phenyl]acetic acid](/img/structure/B1296869.png)